molecular formula C9H11NO3S B8025913 1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene

1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene

Cat. No.: B8025913
M. Wt: 213.26 g/mol
InChI Key: COHFVXVUSPJTQE-UHFFFAOYSA-N
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Description

1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene is an organic compound characterized by the presence of an ethoxymethyl group attached to a sulfanyl group, which is further connected to a nitrobenzene ring

Preparation Methods

The synthesis of 1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the ethoxymethyl sulfanyl group and the nitrobenzene ring.

    Reaction Conditions: The ethoxymethyl group is introduced via an alkylation reaction, where ethoxymethyl chloride reacts with a thiol compound under basic conditions to form the ethoxymethyl sulfanyl intermediate.

    Coupling Reaction: The intermediate is then coupled with a nitrobenzene derivative through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, often using alkyl halides or aryl halides in the presence of a base.

Scientific Research Applications

1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene involves its interaction with various molecular targets:

    Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects.

    Pathways: The compound may inhibit specific enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-[(Methoxymethyl)sulfanyl]-4-nitrobenzene and 1-[(Butoxymethyl)sulfanyl]-4-nitrobenzene share similar structural features but differ in the length and nature of the alkoxy group.

    Uniqueness: The ethoxymethyl group in this compound provides a balance between hydrophobicity and reactivity, making it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

1-(ethoxymethylsulfanyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-2-13-7-14-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHFVXVUSPJTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCSC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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